molecular formula C18H17N5O2S B11286767 2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11286767
M. Wt: 367.4 g/mol
InChI Key: RKKLFTMXOKXYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with phenyl isocyanate to form the phenylcarbamoyl group.

    Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the thiazole derivative with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylcarbamoyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenylcarbamoyl group play crucial roles in binding to these targets, thereby modulating their activity. The pyridinylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with broad biological activities.

    Phenylcarbamoylthiazole: Similar structure but lacks the pyridinylmethyl group.

    Pyridinylmethylthiazole: Similar structure but lacks the phenylcarbamoyl group.

Uniqueness

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the phenylcarbamoyl and pyridinylmethyl groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C18H17N5O2S/c24-16(20-11-13-6-8-19-9-7-13)10-15-12-26-18(22-15)23-17(25)21-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,24)(H2,21,22,23,25)

InChI Key

RKKLFTMXOKXYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.